3,6-dimethylpyrazine-2-thiol
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Overview
Description
3,6-Dimethylpyrazine-2-thiol is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,6-dimethylpyrazine with thiourea under acidic conditions to yield the desired thiol compound .
Industrial Production Methods: Industrial production of 3,6-dimethylpyrazine-2-thiol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the thiol group .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpyrazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various alkylated derivatives.
Scientific Research Applications
3,6-Dimethylpyrazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in modulating biological pathways.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma
Mechanism of Action
The mechanism of action of 3,6-dimethylpyrazine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other biomolecules, influencing various biological processes .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Another pyrazine derivative with methyl groups at the 2 and 5 positions.
2,3,5,6-Tetramethylpyrazine: A pyrazine derivative with four methyl groups.
2-Methylpyrazine: A simpler pyrazine derivative with a single methyl group.
Uniqueness: The combination of methyl groups and the thiol group makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,6-dimethylpyrazine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBPVCYTFYHIPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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